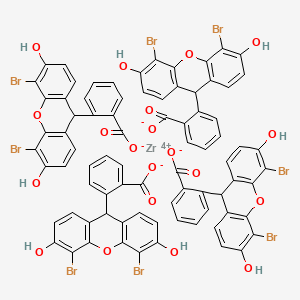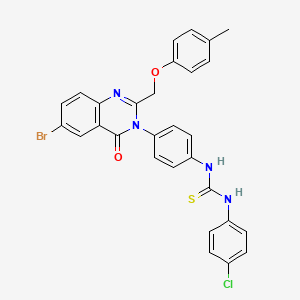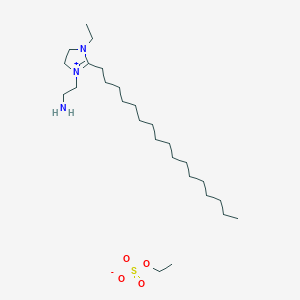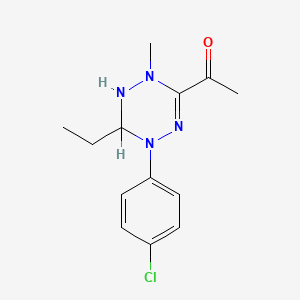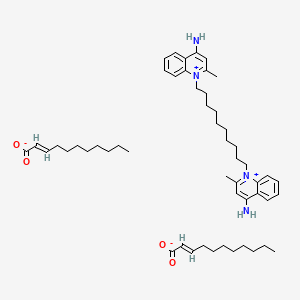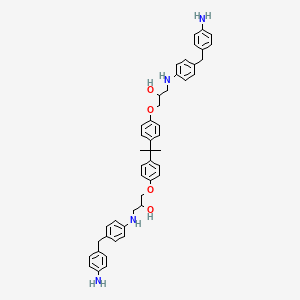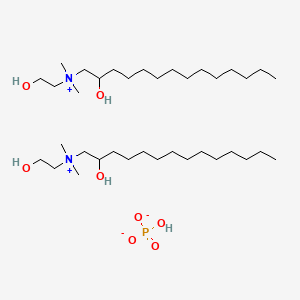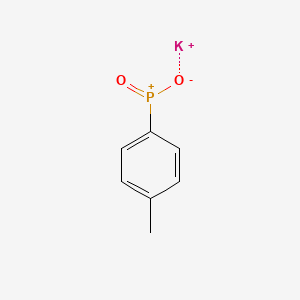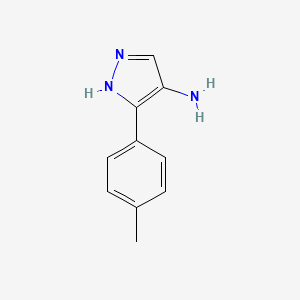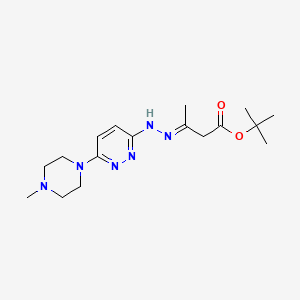
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine and pyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form piperazine derivatives.
Acylation reactions: involving carboxylic anhydrides or acid chlorides to form pyridazine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine or pyridazine rings.
Reduction: This can be used to reduce any double bonds or functional groups present in the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: Used to investigate cellular processes and pathways due to its interaction with biological molecules.
Industrial Applications: Its unique structure makes it useful in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against CDK2, a key enzyme in cell cycle regulation.
Piperazine derivatives: Widely used in pharmaceuticals for their biological activity.
Uniqueness
What sets Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester apart is its combined piperazine and pyridazine moieties, which provide a unique structural framework for interaction with biological targets. This dual functionality can enhance its efficacy and specificity in medicinal applications.
Eigenschaften
CAS-Nummer |
90931-98-9 |
|---|---|
Molekularformel |
C17H28N6O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
tert-butyl (3E)-3-[[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H28N6O2/c1-13(12-16(24)25-17(2,3)4)18-19-14-6-7-15(21-20-14)23-10-8-22(5)9-11-23/h6-7H,8-12H2,1-5H3,(H,19,20)/b18-13+ |
InChI-Schlüssel |
WGAYFGKXRIEOSY-QGOAFFKASA-N |
Isomerische SMILES |
C/C(=N\NC1=NN=C(C=C1)N2CCN(CC2)C)/CC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=NNC1=NN=C(C=C1)N2CCN(CC2)C)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


